molecular formula C9H8NO4- B8476080 Ethyl 2,5-pyridine-dicarboxylate

Ethyl 2,5-pyridine-dicarboxylate

Cat. No. B8476080
M. Wt: 194.16 g/mol
InChI Key: WCLCDQBGCADVSY-UHFFFAOYSA-M
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Patent
US06992095B2

Procedure details

45.77 g (205 mmol) of ethyl 2,5-pyridine-dicarboxylate was dissolved in 410 ml of absolute ethanol in a one-liter round-bottomed flask. The reaction medium was cooled to −5° C. and 5.04 g (133.2 mmol) of sodium borohydride was added, followed by portionwise addition of 14.79 g (133.2 mmol) of calcium chloride, while keeping the temperature below −5° C. The reaction medium was stirred at −5° C. for two hours and poured into water. The product was extracted with ethyl ether and washed with water and the organic phase was then dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a column of silica eluted with ethyl ether, in order to obtain 31.33 g (84%) of a white crystalline solid.
Quantity
45.77 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
14.79 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]([O-:9])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([O:12]CC)=O.[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].O.[CH2:21](O)[CH3:22]>>[OH:12][CH2:10][C:2]1[CH:3]=[CH:4][C:5]([C:7]([O:9][CH2:21][CH3:22])=[O:8])=[CH:6][N:1]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
45.77 g
Type
reactant
Smiles
N1=C(C=CC(=C1)C(=O)[O-])C(=O)OCC
Name
Quantity
410 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5.04 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
14.79 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction medium was stirred at −5° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with ethyl ether, in order

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=NC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.33 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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